molecular formula C8H8BrNS B1518146 5-Bromo-2,3-dihydro-1-benzothiophen-3-amine CAS No. 1156173-02-2

5-Bromo-2,3-dihydro-1-benzothiophen-3-amine

Cat. No.: B1518146
CAS No.: 1156173-02-2
M. Wt: 230.13 g/mol
InChI Key: BXDALXIFCWKWFR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

5-Bromo-2,3-dihydro-1-benzothiophen-3-amine belongs to the benzothiophene family, a fused bicyclic heterocyclic system comprising a benzene ring and a thiophene ring. The compound is systematically named according to IUPAC rules, with the bromine substituent at position 5 and the amine group at position 3. Its molecular formula is C₈H₈BrNS , and it has a molecular weight of 230.12 g/mol .

Key Structural Features:

  • Core skeleton : Benzothiophene (benzene fused to thiophene) with partial saturation (dihydro) in the thiophene ring.
  • Functional groups :
    • Amine group (-NH₂) at position 3.
    • Bromine atom (Br) at position 5.

Crystallographic Analysis and Three-Dimensional Conformation

While direct crystallographic data for this compound is limited, structural insights can be inferred from related benzothiophene derivatives. For example:

  • Benzothiophene core geometry : The fused rings adopt a planar conformation, with the thiophene ring partially saturated, leading to a non-aromatic dihydro state.
  • Substituent orientation : The bromine atom at position 5 and the amine group at position 3 are positioned trans to each other, minimizing steric strain.

Table 1: Structural Parameters of Related Benzothiophene Derivatives

Parameter Value (Typical) Source
C-Br bond length ~1.9 Å PubChem
C-N bond length (amine) ~1.4 Å PubChem
Ring puckering (dihydro) ~20° Sigma-Aldrich

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The NMR spectra of this compound are critical for confirming its structure. Key signals include:

  • ¹H NMR :
    • Amine protons (-NH₂): Broad singlet at δ 1.5–2.5 ppm (exchange broadened).
    • Aromatic protons : Downfield shifts due to electron-withdrawing bromine (δ 6.8–7.5 ppm).
    • Aliphatic protons : Signals from the dihydrothiophene ring (δ 2.5–3.5 ppm).
  • ¹³C NMR :
    • Brominated carbon : δ ~120–130 ppm (C-Br).
    • Amine-bearing carbon : δ ~35–45 ppm (C-N).

Table 2: Anticipated NMR Shifts for this compound

Proton Environment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic (C-5 Br adjacent) 7.2–7.5 120–125
Aromatic (C-3 NH₂ adjacent) 6.8–7.1 110–115
Dihydrothiophene (CH₂) 2.6–3.0 25–30

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides critical evidence for the molecular formula and fragmentation pathways:

  • Molecular ion peak : m/z 230 (C₈H₈BrNS⁺).
  • Key fragments :
    • Loss of Br : m/z 151 (C₈H₈NS⁺).
    • Loss of NH₂ : m/z 223 (C₈H₇BrS⁺).
    • Cleavage of benzothiophene ring : m/z 113 (C₆H₅S⁺).

Table 3: Mass Spectrometric Fragmentation of this compound

Fragment Ion (m/z) Proposed Structure Relative Abundance (%)
230 [M]⁺ 100
151 [M - Br]⁺ 45
223 [M - NH₂]⁺ 30
113 [C₆H₅S]⁺ 20

Infrared (IR) Vibrational Mode Analysis

The IR spectrum of this compound is dominated by functional group-specific absorptions:

  • Amine (NH₂) : Broad N-H stretch at 3300–3500 cm⁻¹ and bending at 1600–1650 cm⁻¹ .
  • C-Br : Stretch at 550–600 cm⁻¹ (weak, but diagnostic for Br).
  • C-S : Stretch at 700–800 cm⁻¹ (characteristic of thiophene).

Table 4: IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H (stretch) 3300–3500 Strong
N-H (bend) 1600–1650 Medium
C-Br 550–600 Weak
C-S 700–800 Medium

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDALXIFCWKWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2,3-dihydro-1-benzothiophen-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C9H8BrN
  • Molecular Weight: 214.07 g/mol
  • IUPAC Name: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Effect
LOX IMVI (Melanoma)10~97% growth inhibition
A2780 (Ovarian)10Significant inhibition

The compound's mechanism of action appears to involve the induction of apoptosis through modulation of cell signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a preliminary screening against several bacterial strains, it exhibited effective inhibition rates.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus25
Escherichia coli30

These results indicate that this compound may serve as a potential lead compound for developing new antibacterial agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Benzothiophene Core:
    • Using bromobenzene and thiophene derivatives through cyclization reactions.
  • Amination Step:
    • Introduction of the amine group via nucleophilic substitution or direct amination techniques.

Case Studies

Case Study 1: Anticancer Screening
In a study evaluating the anticancer activity of various benzothiophene derivatives, this compound was identified as one of the most potent compounds against the LOX IMVI cell line with an IC50 value indicating high efficacy .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties revealed that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity that warrants further exploration .

Scientific Research Applications

Biological Activities

5-Bromo-2,3-dihydro-1-benzothiophen-3-amine has been investigated for various biological activities:

Anticancer Properties

  • Numerous studies have highlighted its potential as an anticancer agent . For example, derivatives of benzothiophene have shown significant cytotoxic effects against several cancer cell lines. In vitro assays revealed that certain derivatives could inhibit cell proliferation effectively, making them candidates for further development in cancer therapy .

Antimicrobial Activity

  • The compound exhibits promising antimicrobial properties , with research indicating effectiveness against various bacterial strains. Preliminary screenings suggest that modifications to the benzothiophene structure can enhance antibacterial activity, particularly against resistant strains .

Pharmaceutical Applications

This compound is being explored for its potential in drug development:

Pharmaceutical Intermediates

  • It serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being studied for their roles as potential drugs targeting conditions such as cancer and infections .

Research on Hepatitis C

  • Some studies have identified benzothiophene derivatives as potential agents against hepatitis C virus (HCV), suggesting that the compound may influence viral replication pathways .

Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivitySignificant inhibition of cancer cell proliferation; effective against multiple cell lines ,
Antimicrobial ActivityEffective against various bacterial strains; modifications enhance potency,
Drug DevelopmentUsed as an intermediate for synthesizing pharmaceutical agents; potential HCV treatment ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Benzofuran vs. Benzothiophene

5-Bromo-2,3-dihydro-1-benzofuran-3-amine (CAS: 885280-79-5)
  • Molecular Formula: C₈H₈BrNO
  • Molecular Weight : 214.06 g/mol
  • Key Differences: Replaces the sulfur atom in benzothiophene with oxygen, forming a benzofuran core. Available as a hydrochloride salt, enhancing solubility in aqueous media .
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1934470-94-6)
  • Molecular Formula: C₈H₇BrFNO
  • Molecular Weight : 232.05 g/mol
  • Key Differences :
    • Features a fluorine substituent at the 4-position, introducing strong electron-withdrawing effects.
    • The chiral (R)-configuration may influence binding specificity in enantioselective reactions or biological targets.
    • Fluorine enhances metabolic stability and bioavailability in drug design contexts .

Pyridine-Based Analogues

5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5)
  • Molecular Formula : C₆H₆BrN₂O
  • Molecular Weight : 217.03 g/mol
  • Key Differences: A pyridine ring replaces the benzothiophene/benzofuran systems, creating a planar aromatic structure with nitrogen as the heteroatom.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Heteroatom Key Notes
5-Bromo-2,3-dihydro-1-benzothiophen-3-amine 548763-23-1 C₈H₈BrNS 230.09 Br (5-position) S Discontinued product
5-Bromo-2,3-dihydro-1-benzofuran-3-amine 885280-79-5 C₈H₈BrNO 214.06 Br (5-position) O Hydrochloride salt available
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine 1934470-94-6 C₈H₇BrFNO 232.05 Br (5), F (4) O Chiral specificity
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C₆H₆BrN₂O 217.03 Br (5), OCH₃ (6) N Pyridine derivative

Preparation Methods

Bromination and Cyclization

  • Bromination: The bromine atom at the 5-position is introduced by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) on the benzothiophene ring or its precursor.
  • Cyclization: The dihydrobenzothiophene core is formed by cyclization of suitable precursors such as 2-bromoarylthiols or 2-bromoaryl halides under basic or acidic conditions.

Introduction of the Amino Group at C-3

  • Reductive Amination: A common method is the reductive amination of the corresponding 3-keto or 3-aldehyde derivative of 5-bromo-2,3-dihydro-1-benzothiophene using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
  • Nucleophilic Substitution: Alternatively, displacement of a leaving group (e.g., halide or tosylate) at the 3-position by ammonia or amines can yield the desired amine.

Example Synthetic Procedure (Inferred from Analogous Benzofuran Derivatives)

Although direct literature on this compound is limited, the synthesis of related 5-bromobenzofuran derivatives with amine groups provides a model:

Step Reagents/Conditions Description
1. 5-Bromo-2-hydroxybenzaldehyde Starting material for ring formation
2. Cyclization with sulfur source (e.g., Lawesson's reagent) Formation of benzothiophene ring
3. Bromination (NBS or Br2) Introduction of bromine at 5-position if not already present
4. Oxidation to 3-keto intermediate Preparation for amination
5. Reductive amination with ammonia and NaBH3CN Introduction of 3-amine group
6. Purification (recrystallization or chromatography) Isolation of pure this compound

Research Findings and Analytical Data

  • Yield and Purity: Analogous syntheses report yields ranging from 60% to 90% depending on the step and conditions.
  • Characterization: Typical characterization includes melting point determination, IR spectroscopy (noting NH2 stretches around 3300-3500 cm^-1), 1H NMR (showing signals for aromatic protons and amine protons), 13C NMR, and mass spectrometry confirming molecular weight.
  • Reaction Optimization: Use of inert atmosphere (nitrogen or argon) and dry solvents improves yield and purity. Catalysts such as Pd/C may be used in hydrogenation steps.

Comparative Table of Preparation Methods for Related Compounds

Preparation Step Method Advantages Limitations
Bromination Electrophilic substitution with NBS or Br2 High regioselectivity at 5-position Overbromination possible
Cyclization Intramolecular cyclization using sulfur reagents Efficient ring closure Requires careful control of conditions
Amination Reductive amination with NaBH3CN Mild conditions, good yields Sensitive to moisture, requires careful handling
Amination Nucleophilic substitution of halide Direct substitution May require harsh conditions, side reactions possible

Notes on Industrial Production

  • Industrial synthesis may employ continuous flow reactors to optimize reaction time and yield.
  • Process intensification techniques such as microwave-assisted synthesis or ultrasound may be explored to improve efficiency.
  • Waste minimization and green chemistry principles are increasingly integrated into process design.

Q & A

Basic: What are the common synthetic routes for 5-Bromo-2,3-dihydro-1-benzothiophen-3-amine?

Answer:
The synthesis typically involves bromination of the parent benzothiophene scaffold followed by amine functionalization. Key steps include:

  • Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid .
  • Amine Introduction : Nucleophilic substitution of bromine with ammonia/amines under basic conditions (e.g., K₂CO₃) or reductive amination using NaBH₄ .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to diversify substituents .
    Critical Note : Reaction intermediates should be monitored via TLC or GC-MS to ensure stepwise progression .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and dihydro-thiophene ring protons (δ 2.5–4.0 ppm). The amine proton appears as a broad singlet (δ 1.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (MW = 230.09 g/mol) and isotopic pattern for bromine .
  • IR Spectroscopy : Identifies N-H stretching (≈3300 cm⁻¹) and C-Br vibrations (≈500–600 cm⁻¹) .
  • X-ray Crystallography : Provides definitive stereochemical data if crystalline derivatives are synthesized .

Advanced: How can researchers optimize the yield of this compound in cross-coupling reactions?

Answer:

  • Catalyst Optimization : Use Pd(PPh₃)₄ (2–5 mol%) with ligand additives (e.g., SPhos) to enhance stability .
  • Solvent and Temperature : Anhydrous toluene or THF at 80–110°C improves reactivity. Degas solvents to prevent catalyst oxidation .
  • Base Selection : K₂CO₃ or Cs₂CO₃ facilitates transmetalation in Suzuki couplings .
  • Workup Strategies : Purify via column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization from ethanol .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound purity (≥95% via HPLC) .
  • Comparative QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiophene ring) with activity trends .
  • Meta-Analysis : Adjust for variables like solvent polarity (DMSO vs. water) or enzymatic assay protocols across studies .

Basic: What are the key challenges in purifying this compound?

Answer:

  • Byproduct Removal : Silica gel chromatography (hexane/EtOAc) separates unreacted starting materials and brominated byproducts .
  • Amine Hydroscopicity : Store under inert atmosphere (N₂/Ar) to prevent moisture absorption .
  • Crystallization : Use mixed solvents (e.g., ethanol/water) to induce crystallization, monitored by DSC for polymorph screening .

Advanced: How can computational methods aid in designing derivatives of this compound?

Answer:

  • Docking Studies : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to evaluate electronic effects of substituents on reactivity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential amine volatility and bromine-related toxicity .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How to address stereochemical instability in this compound derivatives?

Answer:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor a single enantiomer .
  • Circular Dichroism (CD) : Monitor stereochemical integrity under varying pH/temperature conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydro-1-benzothiophen-3-amine
Reactant of Route 2
5-Bromo-2,3-dihydro-1-benzothiophen-3-amine

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